

The Pharmacology of Zaurategrast Ethyl Ester (CT7758 Prodrug): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zaurategrast ethyl ester

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Abstract

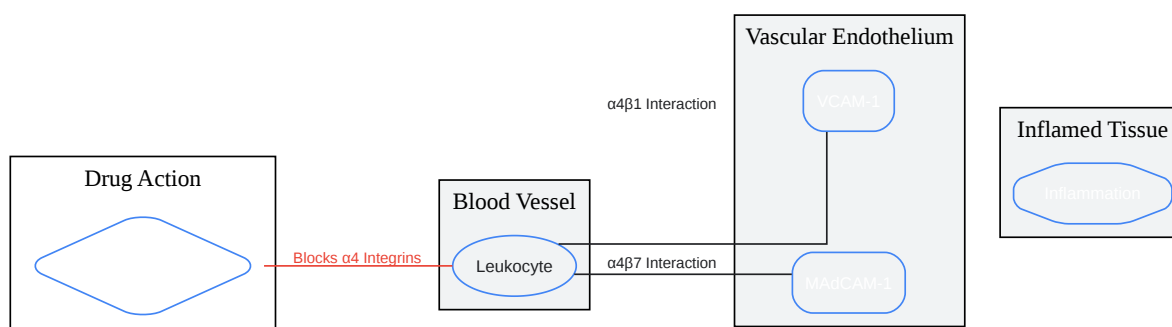
Zaurategrast ethyl ester, also known as CDP323, is the ethyl ester prodrug of CT7758, a potent and selective antagonist of $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins. Developed for the oral treatment of inflammatory and autoimmune diseases, particularly multiple sclerosis, **zaurategrast ethyl ester** was designed to overcome the poor oral bioavailability of its active moiety, CT7758. This technical guide provides a comprehensive overview of the pharmacology of **zaurategrast ethyl ester**, summarizing key preclinical pharmacokinetic and pharmacodynamic data, and outlining the experimental methodologies employed in its evaluation. Despite promising preclinical results, the clinical development of zaurategrast was discontinued following disappointing outcomes in a Phase II trial.

Introduction

Integrins are a family of transmembrane adhesion receptors that play a crucial role in cell-cell and cell-extracellular matrix interactions. The $\alpha 4$ integrins, specifically $\alpha 4\beta 1$ (Very Late Antigen-4, VLA-4) and $\alpha 4\beta 7$, are key mediators in the trafficking of lymphocytes and other leukocytes to sites of inflammation. Antagonism of these integrins presents a compelling therapeutic strategy for a range of autoimmune disorders. **Zaurategrast ethyl ester** was developed as an orally bioavailable small molecule antagonist of $\alpha 4$ integrins, which, after absorption, is rapidly converted to its active form, CT7758.

Mechanism of Action

The therapeutic effect of zaurategrast is mediated by its active metabolite, CT7758, which is a potent antagonist of both $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins.[1][2][3][4][5][6][7] By binding to these integrins on the surface of leukocytes, CT7758 blocks their interaction with their respective ligands on the vascular endothelium, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) for $\alpha 4\beta 1$ and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for $\alpha 4\beta 7$. This inhibition prevents the transmigration of inflammatory cells across the blood-vessel wall into tissues, thereby reducing the inflammatory cascade characteristic of autoimmune diseases like multiple sclerosis.[3]



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Figure 1: Mechanism of Action of Zaurategrast (CT7758). Zaurategrast blocks the interaction between $\alpha 4$ integrins on leukocytes and their ligands on the vascular endothelium, preventing leukocyte migration into inflamed tissues.

Pharmacokinetics

The pharmacokinetic profile of the active moiety, CT7758, was extensively studied across several preclinical species. These studies revealed significant species-dependent differences in oral bioavailability and clearance, which ultimately led to the development of the **zaurategrast ethyl ester** prodrug to enhance human oral absorption.[1][2]

Preclinical Pharmacokinetics of CT7758 (Active Moiety)

The following tables summarize the key pharmacokinetic parameters of CT7758 in various animal models.

Table 1: Oral Bioavailability and Caco-2 Permeability of CT7758[1][2]

Parameter	Mouse	Rat	Dog	Cynomolgus Monkey	Caco-2 Cells
Oral Bioavailability (%)	4	2	7-55	0.2	N/A
Permeability (10 ⁻⁶ cm/s)	N/A	N/A	N/A	N/A	≤1.3

Table 2: Intravenous Pharmacokinetic Parameters of CT7758[1][2]

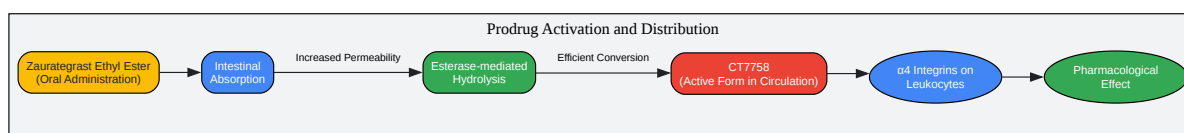
Parameter	Mouse	Rat	Dog	Cynomolgus Monkey
Total Plasma Clearance (% Hepatic Blood Flow)	Moderate to High (≥50%)	Moderate to High (≥50%)	Low (6%)	Moderate to High (≥50%)
Elimination Half-life (t _{1/2} , hours)	≤1	≤1	2.4	≤1
Volume of Distribution (V _z , L/kg)	5.5	2.8	0.24	0.93

The low oral bioavailability of CT7758 in most species was attributed to poor intestinal absorption, as evidenced by low permeability in Caco-2 cell assays and a high polar surface area.[1][2] In vitro studies also indicated that active hepatic uptake, mediated by OATP1B1

transporters, was a major driver of the observed in vivo clearance and the source of significant species variability.[1][2]

Zaurategrast Ethyl Ester (CDP323) as a Prodrug Solution

To address the limited oral absorption of CT7758, the ethyl ester prodrug, **zaurategrast ethyl ester** (CDP323), was synthesized. This modification was designed to increase lipophilicity and enhance passive diffusion across the intestinal epithelium. In vitro studies confirmed that **zaurategrast ethyl ester** possessed higher permeability compared to its active form.[1][2] Upon absorption, the prodrug is efficiently hydrolyzed by esterases to release the active CT7758 moiety.



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Figure 2: Prodrug to Active Moiety Conversion Workflow. **Zaurategrast ethyl ester** is absorbed and rapidly converted to the active CT7758.

Preclinical Efficacy

The efficacy of zaurategrast was evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for multiple sclerosis. In these studies, zaurategrast demonstrated significant efficacy in reducing disease severity, both when administered prophylactically (before disease induction) and therapeutically (after disease onset).[3]

Experimental Protocols

In Vitro Permeability Assay

- Cell Line: Caco-2 human colon adenocarcinoma cells.

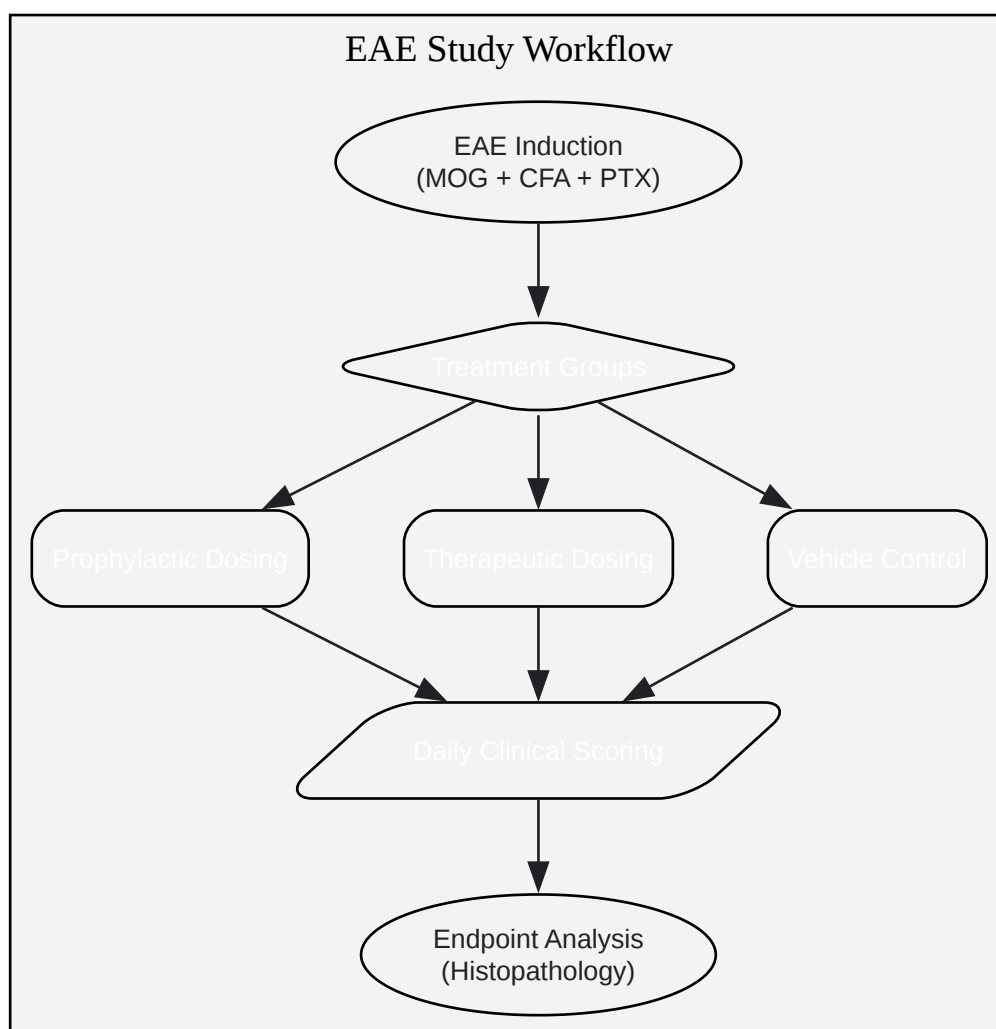
- **Method:** Cells were seeded on permeable filter supports and allowed to form a confluent monolayer, which differentiates to form a polarized epithelial layer mimicking the intestinal barrier. The test compound (CT7758 or **zaurategrast ethyl ester**) was added to the apical (donor) side, and its appearance on the basolateral (receiver) side was measured over time using LC-MS/MS. Apparent permeability coefficients (Papp) were calculated.

In Vivo Pharmacokinetic Studies

- **Animal Models:** Male mice, rats, Beagle dogs, and cynomolgus monkeys.
- **Administration:** Intravenous (IV) and oral (PO) administration of CT7758.
- **Sampling:** Serial blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.
- **Analysis:** Plasma concentrations of CT7758 were determined using a validated LC-MS/MS method.
- **Data Analysis:** Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) were calculated using non-compartmental analysis.

Experimental Autoimmune Encephalomyelitis (EAE) Model

- **Animal Model:** Mice (specific strain, e.g., C57BL/6).
- **Induction:** EAE was induced by immunization with a myelin-specific antigen, such as myelin oligodendrocyte glycoprotein (MOG)35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.
- **Treatment:** Zaurategrast was administered orally at specified doses, either before immunization (prophylactic) or after the onset of clinical signs (therapeutic).
- **Assessment:** Animals were monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no signs to paralysis). Histopathological analysis of the central nervous system was performed at the end of the study to assess inflammation and demyelination.



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Figure 3: Experimental Workflow for EAE Studies. A general workflow for evaluating the efficacy of zaurategrast in the EAE mouse model.

Clinical Development and Discontinuation

Zaurategrast ethyl ester entered clinical development for the treatment of relapsing-remitting multiple sclerosis. However, in June 2009, it was announced that the development was discontinued.[3] The decision was based on the results of a Phase II clinical trial which did not meet the expected efficacy endpoints when compared to placebo.[3]

Conclusion

Zaurategrast ethyl ester represents a well-conceived prodrug approach to deliver the potent $\alpha 4$ integrin antagonist, CT7758, via the oral route. Preclinical studies demonstrated a clear mechanism of action and efficacy in a relevant disease model. However, the failure to demonstrate sufficient efficacy in a Phase II clinical trial for multiple sclerosis led to the discontinuation of its development. The case of zaurategrast underscores the challenges of translating promising preclinical findings into clinical success, particularly for oral therapies in complex autoimmune diseases. The data gathered during its development, however, remain valuable for the broader understanding of $\alpha 4$ integrin antagonism and small molecule drug design for this target class.

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- To cite this document: BenchChem. [The Pharmacology of Zaurategrast Ethyl Ester (CT7758 Prodrug): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683718#ct7758-prodrug-zaurategrast-ethyl-ester-pharmacology]

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